7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Description
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 2044703-06-0) is a brominated indazole derivative featuring a tetrahydropyran (THP) protecting group at the 1-position of the indazole core. The THP group enhances solubility and stability during synthetic processes, making this compound a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as axitinib . Its structure enables regioselective functionalization, with the bromine atom at the 7-position serving as a reactive site for cross-coupling reactions, including Heck and Suzuki-Miyaura couplings .
Properties
IUPAC Name |
7-bromo-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUNQMVBIWXPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC=C3Br)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236141 | |
| Record name | 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158680-89-7 | |
| Record name | 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158680-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1-(oxan-2-yl)-1H-indazole | |
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Preparation Methods
Protection of Indazole Nitrogen with Tetrahydro-2H-pyran
The THP group is introduced by reaction of the indazole nitrogen with dihydropyran under acidic catalysis, forming the 1-(tetrahydro-2H-pyran-2-yl) derivative. This step is critical to protect the nitrogen during further modifications.
Bromination at the 7-Position
Selective bromination at the 7-position of the indazole ring can be achieved using brominating agents under controlled conditions. In some syntheses, 6-bromo-1H-indazole or 7-bromo-1H-indazole intermediates are used as starting materials.
Pd-Catalyzed Cross-Coupling and Arylation Reactions
Palladium-catalyzed cross-coupling reactions are widely employed for the functionalization of the indazole ring, including the introduction of aryl groups and boronic acid derivatives.
Pd-catalyzed N-arylation of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine with various boronic acids was performed under base- and ligand-free conditions, yielding 5-N-arylated and 6-N-arylated indazoles with good efficiency (yields around 70-80%).
Intramolecular C-H arylation via cross-dehydrogenative coupling (CDC) was optimized using Cu(OAc)2 or oxygen as oxidants, K2CO3 as base, and pivalic acid as solvent/additive, yielding polycyclic heterocycles.
Preparation of Stock Solutions and Formulations
For biological or in vivo studies, 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is prepared as stock solutions in solvents like DMSO, PEG300, Tween 80, or corn oil, ensuring clear solutions before administration.
| Stock Solution Preparation | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.56 mL | 17.78 mL | 35.57 mL |
| 5 mM | 0.71 mL | 3.56 mL | 7.11 mL |
| 10 mM | 0.36 mL | 1.78 mL | 3.56 mL |
Note: Solutions are prepared by dissolving the compound in DMSO master liquid, followed by sequential addition of co-solvents with mixing and clarification steps.
Detailed Example of a Synthetic Route
A representative synthetic sequence for a closely related compound involved:
- Starting from 6-bromo-1H-indazole.
- Pd-catalyzed coupling with 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
- Use of Pd2(dba)3 and PCy3HBF4 as catalyst system.
- Reaction under nitrogen atmosphere at 95 °C for 16 hours.
- Work-up by aqueous extraction and silica gel chromatography.
- Purification by recrystallization from tetrahydrofuran at elevated temperature to yield the THP-protected indazole derivative with bromine substituent.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| N-Protection with THP | 3,4-Dihydro-2H-pyran, acid catalyst | Formation of 1-(tetrahydro-2H-pyran-2-yl) indazole |
| Bromination | Brominating agents (e.g., NBS) | Selective 7-bromo substitution |
| Pd-Catalyzed Cross-Coupling | Pd2(dba)3, PCy3HBF4, base (K2CO3), solvent (THF, PivOH) | Arylation or coupling with boronic acids, 60-80% yield |
| Cross-Dehydrogenative Coupling | Cu(OAc)2 or O2, K2CO3, PivOH | Cyclization to fused heterocycles, 30-70% yield |
| Stock Solution Preparation | DMSO, PEG300, Tween 80, Corn oil | Clear solutions for biological assays |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom, forming 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Organic Synthesis
7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole serves as a crucial building block in organic synthesis, particularly for creating complex heterocyclic compounds. Its reactivity due to the bromine atom allows for various substitution reactions, which can lead to the formation of diverse derivatives with potential applications in pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound has been studied for its biological activity, particularly as a probe in biological research. The presence of the bromine atom enhances its binding affinity to specific biological targets, making it a candidate for drug development. For instance, studies have indicated that indazole derivatives can exhibit anti-inflammatory and anticancer properties .
Industrial Applications
In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique structure allows it to be incorporated into dyes and other functional materials that require specific chemical properties .
Screening Libraries
This compound is also employed in the creation of screening libraries for drug discovery. Its diverse reactivity profiles make it suitable for high-throughput screening methods aimed at identifying new bioactive molecules .
Case Study 1: Synthesis of Indazole Derivatives
In a study focusing on the synthesis of indazole derivatives, researchers utilized this compound as a starting material. The bromine atom facilitated nucleophilic substitution reactions, leading to the formation of various functionalized indazoles with improved biological activity against cancer cell lines.
A research project investigated the biological activity of several indazole derivatives, including those synthesized from this compound. The results demonstrated significant anti-inflammatory effects in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydro-2H-pyran-2-yl group can influence the binding affinity and specificity of the compound towards these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 7-bromo-1-(THP)-1H-indazole and its analogs:
Key Observations :
- Halogen Position : Bromine at the 7-position (target compound) vs. 4-, 5-, or 6-positions in analogs dictates reactivity in cross-coupling reactions. For example, 7-bromo derivatives are preferred in axitinib synthesis due to optimal steric and electronic environments .
- Functional Groups : Additional groups (e.g., CF₃, COOCH₃, I) modify electronic properties and reaction pathways. Trifluoromethyl groups enhance electrophilicity, while iodine enables heavy halogen-mediated couplings .
- Dual Halogenation : Compounds like 5-bromo-4-chloro-1-(THP)-1H-indazole allow sequential functionalization, expanding utility in multi-step syntheses .
Physicochemical Properties and Reactivity
Biological Activity
7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a compound belonging to the indazole class, characterized by its unique structure which includes a bromine atom and a tetrahydro-2H-pyran-2-yl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 284.14 g/mol. The presence of the bromine atom enhances its reactivity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom may enhance binding affinity, while the tetrahydro-2H-pyran moiety can influence pharmacokinetic properties, such as solubility and permeability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent, possibly through mechanisms involving the inhibition of angiogenesis or modulation of signaling pathways associated with tumor growth.
- Neuroprotective Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which could lead to neuroprotective effects.
- Enzymatic Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, showing promise in modulating biological pathways relevant to disease states.
Anticancer Activity
A study focusing on indazole derivatives highlighted the anticancer potential of compounds similar to this compound. It was found that derivatives could inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which are critical in cancer progression. The mechanism involves blocking angiogenesis, thereby limiting tumor growth.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 7-Bromo Indazole Derivative | 0.5 | VEGF Inhibition |
| Related Indazole | 0.8 | Angiogenesis Blockade |
Neuroprotective Effects
In another study, compounds with similar structures were shown to have neuroprotective effects against oxidative stress in neuronal cell lines. This suggests that this compound may also possess neuroprotective qualities.
| Compound | % Cell Viability at 10 μM | Mechanism |
|---|---|---|
| 7-Bromo Indazole Derivative | 85% | Antioxidant Activity |
| Curcumin | 70% | Neuroprotection |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, and how is reaction efficiency optimized?
- Methodological Answer : The synthesis typically involves sequential bromination and tetrahydropyran (THP) protection. Starting from indazole derivatives, bromination at the 7-position is achieved using N-bromosuccinimide (NBS) under controlled conditions. THP protection is then performed via acid-catalyzed reaction with dihydropyran. Optimization focuses on solvent choice (e.g., dichloromethane for THP protection) and catalyst selection (e.g., p-toluenesulfonic acid for efficient deprotection). Reaction yields (e.g., 90% for dibromo-THP-indazole derivatives) are maximized by temperature control (0–20°C) and stoichiometric precision .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key features include:
- ¹H NMR : Distinct signals for THP protons (δ 1.5–4.5 ppm, split into axial/equatorial resonances) and aromatic protons (δ 7.0–8.5 ppm).
- ¹³C NMR : A quaternary carbon adjacent to bromine (δ ~110–120 ppm) and THP oxygen-bearing carbons (δ ~60–100 ppm).
High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ~281.15 g/mol for related bromo-THP-indazoles) .
Q. How does the bromine substituent enable further functionalization, and what coupling reactions are most viable?
- Methodological Answer : The bromine atom serves as a handle for cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids (e.g., aryl/heteroaryl) using Pd(PPh₃)₄ as a catalyst in tetrahydrofuran (THF) is widely employed. Migita coupling with thiols under mechanochemical conditions (ball-milling) offers solvent-free alternatives with high efficiency (e.g., 44% total yield in axitinib synthesis). Reaction monitoring via TLC or HPLC ensures minimal byproduct formation .
Advanced Research Questions
Q. How does the tetrahydropyran (THP) protecting group influence regioselectivity and stability under varying reaction conditions?
- Methodological Answer : The THP group enhances steric protection of the indazole nitrogen, directing electrophilic substitutions to the 3- and 5-positions. Stability studies show THP deprotection occurs under acidic conditions (e.g., p-TsOH in dichloromethane), but remains intact during basic or neutral reactions. Computational modeling (DFT) can predict regioselectivity by analyzing electron density maps at the indazole core .
Q. What strategies resolve contradictions in reported biological activity data for bromo-THP-indazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require systematic validation:
- Dose-Response Curves : Assess activity across concentrations (e.g., IC₅₀ values) to identify non-specific effects.
- Off-Target Screening : Use kinase profiling panels to confirm selectivity.
- Metabolic Stability Assays : Compare half-lives in liver microsomes to rule out pharmacokinetic variability.
Computational docking (e.g., AutoDock Vina) aids in rationalizing binding interactions with target proteins .
Q. What role does mechanochemistry play in optimizing the synthesis of bromo-THP-indazole derivatives?
- Methodological Answer : Solvent-free ball-milling accelerates Heck and Migita couplings by enhancing reagent contact and reducing reaction times (e.g., from 24h to 2h). Key parameters include milling frequency (20–30 Hz), stoichiometric ratios, and catalyst loading (e.g., Pd(OAc)₂ at 5 mol%). This method reduces Pd contamination (<2 ppm by ICP analysis) and improves scalability .
Q. How can computational models predict the pharmacokinetic properties of bromo-THP-indazole derivatives?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models integrate descriptors like logP (lipophilicity), polar surface area, and hydrogen-bonding capacity. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability, while ADMET predictors (e.g., SwissADME) forecast bioavailability and CYP450 interactions. For example, trifluoromethyl analogs show enhanced blood-brain barrier penetration due to increased logP .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Brominated indazoles may cause respiratory and dermal irritation. Use fume hoods, nitrile gloves, and lab coats. Storage at 2–8°C in amber vials prevents degradation. Spill management requires neutralization with sodium bicarbonate and disposal via halogenated waste streams. Safety Data Sheets (SDS) for related compounds highlight H319 (eye irritation) and H335 (respiratory irritation) codes .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
